molecular formula C4H7NaO4S2 B133781 2-Acetylthioethanesulfonic Acid Sodium Salt CAS No. 76274-71-0

2-Acetylthioethanesulfonic Acid Sodium Salt

Cat. No.: B133781
CAS No.: 76274-71-0
M. Wt: 206.2 g/mol
InChI Key: UJIOMPDETDVHAO-UHFFFAOYSA-M
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Preparation Methods

The synthesis of 2-Acetylthioethanesulfonic Acid Sodium Salt involves the reaction of ethanethioic acid with sodium hydroxide and sulfoethyl ester. The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using automated reactors and purification processes to obtain high-purity compounds .

Chemical Reactions Analysis

2-Acetylthioethanesulfonic Acid Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert it into thiol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

2-Acetylthioethanesulfonic Acid Sodium Salt has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other chemical compounds.

    Biology: The compound is used in biochemical studies to investigate the effects of sulfonic acid derivatives on biological systems.

    Medicine: As an impurity of Mesna, it is studied for its potential therapeutic effects and safety profile.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-Acetylthioethanesulfonic Acid Sodium Salt involves its interaction with biological molecules. It can form covalent bonds with thiol groups in proteins and enzymes, leading to changes in their activity and function. The molecular targets and pathways involved include the modification of cysteine residues in proteins, which can affect cellular signaling and metabolic pathways .

Comparison with Similar Compounds

2-Acetylthioethanesulfonic Acid Sodium Salt can be compared with other sulfonic acid derivatives, such as:

Properties

IUPAC Name

sodium;2-acetylsulfanylethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O4S2.Na/c1-4(5)9-2-3-10(6,7)8;/h2-3H2,1H3,(H,6,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIOMPDETDVHAO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NaO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635387
Record name Sodium 2-(acetylsulfanyl)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76274-71-0
Record name Sodium 2-(acetylsulfanyl)ethane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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